(2S,3R)-trans-caftaric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-trans-caftaric acid is a cinnamate ester obtained by formal condensation of the carboxy group of trans-caffeic acid with one of the hydroxy groups of meso-tartaric acid. It has a role as a metabolite. It is a dicarboxylic acid, a cinnamate ester, a tetraric acid derivative and a member of catechols. It derives from a meso-tartaric acid and a trans-caffeic acid.
Scientific Research Applications
Bioavailability and Metabolic Pathways
(2S,3R)-trans-caftaric acid , a nonflavonoid phenolic compound abundant in grapes and wines, demonstrates intriguing bioavailability and metabolic characteristics. When administered into the rat stomach, not only was the intact compound detected in the plasma, kidney, and even the brain, but also its O-methylated derivative, indicating complex metabolic pathways in mammals (Vanzo et al., 2007). This suggests a potential for systemic effects and possible interactions with various physiological systems.
Antioxidant and Binding Properties
The antioxidant properties of This compound are notable, especially in the context of the winemaking process. The compound, particularly when interacting with glutathione, is involved in trapping enzymatically generated o-quinones, thereby influencing the color and quality of wine. The detailed identification of various adducts formed by reactions with glutathione or cysteinylglycine sheds light on the complex chemistry of wine and its potential health impacts (Ferreira-Lima et al., 2016).
Role in Wine Oxidation and Quality
The presence of This compound in wines, particularly its derivatives formed through interactions with glutathione, serves as an indicator of the wine's oxidation history. The dynamics of these compounds during wine aging and their influence on wine's sensory attributes underscore the compound's importance in the enological field. The identification of novel derivatives in aged wines provides new insights into the aging process and the factors influencing wine quality (Cejudo‐Bastante et al., 2010).
Microbial Metabolism
The metabolism of This compound by human faecal microbiota reveals another dimension of its biological significance. The microbial conversion results in the formation of specific metabolites, reflecting the compound's potential impact on gut health and the broader implications for dietary intake of foods rich in this compound (Gonthier et al., 2006).
Quantification in Wines
The development of analytical methods for quantifying This compound and its derivatives in wines is crucial for understanding their roles and effects. The advancement in methodologies not only aids in monitoring wine quality but also provides tools for studying the compound's bioactivity and health implications (Ferreira-Lima et al., 2018).
Properties
Molecular Formula |
C13H12O9 |
---|---|
Molecular Weight |
312.23 g/mol |
IUPAC Name |
(2S,3R)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-3-hydroxybutanedioic acid |
InChI |
InChI=1S/C13H12O9/c14-7-3-1-6(5-8(7)15)2-4-9(16)22-11(13(20)21)10(17)12(18)19/h1-5,10-11,14-15,17H,(H,18,19)(H,20,21)/b4-2+/t10-,11+/m1/s1 |
InChI Key |
SWGKAHCIOQPKFW-BOCAPUTCSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O[C@@H]([C@H](C(=O)O)O)C(=O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)OC(C(C(=O)O)O)C(=O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.